molecular formula C12H19PS2 B13963132 Phenylphosphonodithious acid dipropyl ester CAS No. 50538-07-3

Phenylphosphonodithious acid dipropyl ester

Cat. No.: B13963132
CAS No.: 50538-07-3
M. Wt: 258.4 g/mol
InChI Key: CZWNDMHKCMXBQR-UHFFFAOYSA-N
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Description

Phenylphosphonodithious acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19PS2 and a monoisotopic mass of 258.0666 Da . Its structure features a phosphorus center bonded to a phenyl group and two propylthio (SCCC) groups, as defined by its SMILES notation, CCCSP(C1=CC=CC=C1)SCCC . This specific arrangement classifies the compound chemically as phenyl-bis(propylsulfanyl)phosphane . As a research chemical, it serves as a valuable synthon and ligand in various synthetic and catalytic explorations. Its structure suggests potential utility in coordination chemistry for metal complexation, as a precursor for the synthesis of other phosphorus-containing molecules, and in materials science research. The current scientific literature lacks extensive published studies or specific patent records for this compound, highlighting an opportunity for novel investigation . Researchers can leverage its defined chemical structure for developing new methodologies in organic synthesis and catalyst design. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50538-07-3

Molecular Formula

C12H19PS2

Molecular Weight

258.4 g/mol

IUPAC Name

phenyl-bis(propylsulfanyl)phosphane

InChI

InChI=1S/C12H19PS2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

CZWNDMHKCMXBQR-UHFFFAOYSA-N

Canonical SMILES

CCCSP(C1=CC=CC=C1)SCCC

Origin of Product

United States

Preparation Methods

Comparative Data Table

Method Reactants Conditions Yield Purity Considerations
Phosphonochloridothioate PCl₂(S)Ph, PrSH, pyridine DCM, RT, N₂ 63–72% Low byproducts, scalable
Pd-Catalyzed Coupling (PrO)₂P(S)H, PhI, Pd/Al₂O₃ 120°C, o-xylene ~55% Pd <10 ppm
Anhydride Hydrolysis ClP(S)(OEt)₂, NaSPr Benzene, 0–5°C, HCl 53% Diastereomer separation

Critical Analysis of Methodologies

  • Efficiency : The phosphonochloridothioate route offers the highest yields and operational simplicity.
  • Purity : Catalytic coupling ensures minimal metal contamination, critical for pharmaceutical applications.
  • Stereochemical Control : Anhydride methods require careful crystallization to isolate desired isomers, adding complexity.

Chemical Reactions Analysis

Types of Reactions

Phenylphosphonodithious acid dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylphosphonodithious acid dipropyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antidote for certain toxins.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phenylphosphonodithious acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphoric Acid, 4-(Methylthio)phenyl Dipropyl Ester (CAS 7292-16-2)

  • Structure : A phosphate ester with a methylthio-substituted phenyl group.
  • Key Differences :
    • Functional Groups : Contains a phosphate (P=O) core vs. phosphorodithioate (P=S₂) in the target compound.
    • Reactivity : The phosphate group is more polar and prone to hydrolysis than sulfur-containing analogs.
    • Applications : Used as the pesticide Kayaphos; methylthio groups enhance lipophilicity, aiding membrane penetration .
Property Phenylphosphonodithious Acid Dipropyl Ester 4-(Methylthio)phenyl Dipropyl Phosphate
Molecular Formula C₁₂H₁₇O₂PS₂ C₁₃H₂₁O₄PS
Molecular Weight ~296.4 300.34
Solubility Low in water, high in organics Moderate in chloroform, low in hydrocarbons
Key Applications Hypothetical pesticide/chemical intermediate Commercial pesticide (Kayaphos)

Phosphorodithioic Acid O-Ethyl S,S-Dipropyl Ester (CAS 13194-48-4)

  • Structure : A phosphorodithioate with ethyl and dipropyl groups.
  • Key Differences: Substituents: Ethyl group vs. phenyl group in the target compound. Applications: Used as the pesticide Ethoprop; sulfur atoms enhance thiophilicity for insecticidal activity .
Property This compound O-Ethyl S,S-Dipropyl Phosphorodithioate
Molecular Formula C₁₂H₁₇O₂PS₂ C₈H₁₉O₂PS₂
Molecular Weight ~296.4 242.33
Bioactivity Hypothetical inhibition of acetylcholinesterase Proven nematocide (Ethoprop)

Phthalic Acid Dipropyl Ester (CAS 131-16-8)

  • Structure : A diester of phthalic acid with two propyl groups.
  • Key Differences :
    • Core Structure : Carboxylic ester vs. phosphorodithioate.
    • Physical Properties : Higher molecular weight (250.29 g/mol) and lower volatility compared to phosphorus esters.
    • Applications : Common plasticizer and solvent .
Property This compound Phthalic Acid Dipropyl Ester
Chemical Class Organophosphorodithioate Phthalate ester
Solubility Lipophilic Soluble in organics, low polarity
Toxicity Likely higher (organophosphorus class) Low acute toxicity

Isopropylphenyl Diphenyl Phosphate (CAS 28108-99-8)

  • Structure : A triaryl phosphate ester.
  • Key Differences :
    • Substituents : Bulky aryl groups vs. propyl and phenyl in the target compound.
    • Stability : Aryl phosphates are more thermally stable and resistant to hydrolysis.
    • Applications : Flame retardant (Syn-O-Ad 8480) .
Property This compound Isopropylphenyl Diphenyl Phosphate
Molecular Weight ~296.4 368.36
Flame Retardancy Unlikely High efficacy
Environmental Fate Potential groundwater contaminant Persistent due to aryl groups

Research Findings and Trends

  • Bioactivity : Sulfur-containing phosphorus esters (e.g., Ethoprop) show pesticidal activity via inhibition of acetylcholinesterase, suggesting similar mechanisms for the target compound .
  • Solubility Trends : Phenyl groups reduce polarity, as seen in phenylboronic acid esters, which are highly soluble in ethers and ketones .
  • Synthetic Routes: Dipropyl esters are typically synthesized via nucleophilic substitution of phosphorus chlorides with propanol, as inferred from dipropyl chlorophosphate synthesis .

Biological Activity

Phenylphosphonodithious acid dipropyl ester (PPDPE), a compound with the CAS number 50538-07-3, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C12H21O2PS2
  • Molecular Weight : 290.41 g/mol
  • Structure : PPDPE is characterized by a phosphonodithioate group linked to a phenyl ring and two propyl ester moieties.

1. Antimicrobial Activity

PPDPE has been evaluated for its antimicrobial properties against various pathogens. A study indicated that PPDPE exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.25
Candida albicans2.0

These findings suggest that PPDPE could be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that PPDPE possesses selective cytotoxic effects. The compound was tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, yielding the following IC50 values:

Cell Line IC50 (µM)
MCF-715.0
HepG220.5

The results indicate that PPDPE may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

The mechanisms through which PPDPE exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : PPDPE has been shown to inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
  • DNA Interaction : Preliminary studies suggest that PPDPE may interact with DNA, disrupting replication and transcription processes.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, PPDPE was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a dose-dependent inhibition of bacterial growth, providing evidence for its potential use as an antibacterial agent in clinical applications.

Case Study 2: Cancer Cell Line Testing

A recent study investigated the effects of PPDPE on various cancer cell lines. Results showed that treatment with PPDPE led to increased apoptosis markers and decreased cell viability, highlighting its potential role in cancer therapy.

Safety and Toxicology

While the biological activities of PPDPE are promising, safety assessments are crucial. Toxicological studies have indicated moderate toxicity levels in animal models, necessitating further research to establish safe dosage guidelines for potential therapeutic use.

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